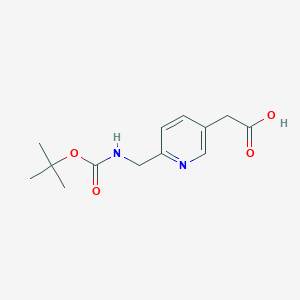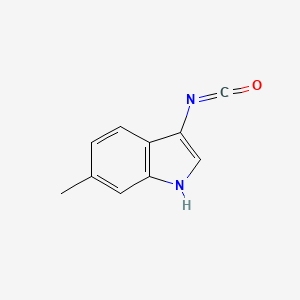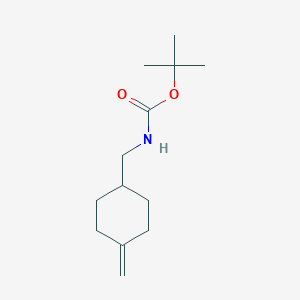
tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate is an organic compound with the molecular formula C12H21NO2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-methylenecyclohexylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a protecting group for amines.
Biology: In the study of enzyme inhibition and protein modification.
Industry: Used in the production of polymers and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((4-oxocyclohexyl)methyl)carbamate
- tert-Butyl (4-aminocyclohexyl)carbamate
- tert-Butyl (4-hydroxycyclohexyl)carbamate
Uniqueness
tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate is unique due to its methylene group, which provides distinct reactivity compared to other similar compounds. This unique structure allows for specific interactions with molecular targets and enables its use in specialized applications in chemistry and biology .
Properties
Molecular Formula |
C13H23NO2 |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
tert-butyl N-[(4-methylidenecyclohexyl)methyl]carbamate |
InChI |
InChI=1S/C13H23NO2/c1-10-5-7-11(8-6-10)9-14-12(15)16-13(2,3)4/h11H,1,5-9H2,2-4H3,(H,14,15) |
InChI Key |
HRXDZRDJXSGKFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(=C)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[(Tert-butoxy)carbonyl]amino}-2,2-difluoro-1,3-dioxaindane-4-carboxylicacid](/img/structure/B13564273.png)
![1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylicacidhydrochloride](/img/structure/B13564275.png)
![5-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13564280.png)
![3-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13564287.png)
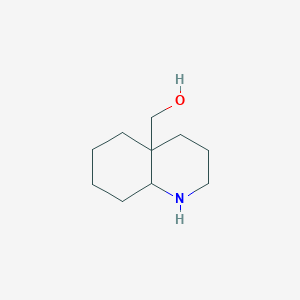
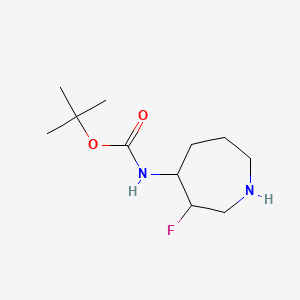
![rac-tert-butylN-[(2R,4R)-2-(hydroxymethyl)piperidin-4-yl]carbamatehydrochloride,trans](/img/structure/B13564308.png)
![2-[(3-Chloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid](/img/structure/B13564315.png)
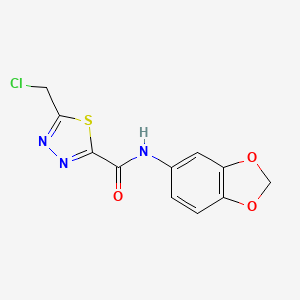
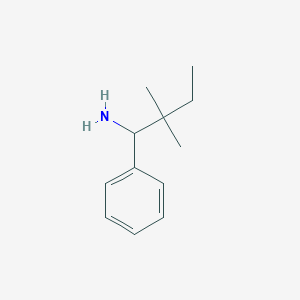
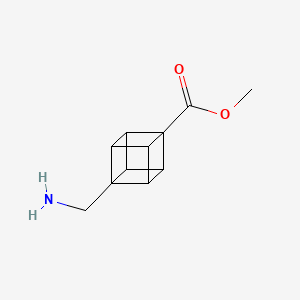
![3-(6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13564340.png)
